molecular formula C18H22N2O4S B602056 Febuxostat impurity 6 CAS No. 1271738-74-9

Febuxostat impurity 6

カタログ番号 B602056
CAS番号: 1271738-74-9
分子量: 362.45
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Febuxostat impurity 6 is an impurity of Febuxostat . Febuxostat is an antihyperuricemic nonpurine inhibitor of both the oxidized and reduced forms of xanthine oxidase . The molecular formula of Febuxostat impurity 6 is C18H22N2O4S and its molecular weight is 362.45 .


Synthesis Analysis

A micellar electrokinetic capillary chromatography (MEKC) method has been developed and validated for simultaneous analysis of Febuxostat and its related substances in active pharmaceutical ingredients and pharmaceutical formulations . The method was found to be selective, precise, accurate, and robust .


Molecular Structure Analysis

The molecular structure of Febuxostat impurity 6 is represented by the SMILES notation: CC(C)COC1=C(/C([H])=N/O)C=C(C2=NC(C)=C(C(OCC)=O)S2)C=C1 .


Chemical Reactions Analysis

Febuxostat was subjected to various stress conditions including acidic, neutral (water), alkaline, oxidative (H2O2), photolytic, and thermal stresses . Febuxostat showed degradation only in basic condition, while it was stable under other stress conditions .


Physical And Chemical Properties Analysis

Febuxostat impurity 6 is a white solid . The InChI key is XISYIGZAZNITQC-DJKKODMXSA-N .

科学的研究の応用

Genotoxicity Analysis

Febuxostat impurity 6: is analyzed for its genotoxic potential, which is crucial for ensuring the safety of pharmaceutical compounds . A sensitive and selective gas chromatography-electron capture detector (GC-ECD) method has been developed to quantify trace levels of bromo-containing genotoxic impurities in Febuxostat . This method is vital for identifying potential carcinogenic risks associated with pharmaceuticals.

Analytical Method Development

In analytical chemistry, the development of robust methods for impurity profiling is essential. For Febuxostat impurity 6, techniques like micellar electrokinetic chromatography (MEKC) have been validated for simultaneous analysis of Febuxostat and its related substances . This contributes to the quality control and safety assessment of the drug.

作用機序

Target of Action

Febuxostat impurity 6 is an impurity of Febuxostat . The primary target of Febuxostat is the enzyme xanthine oxidase . Xanthine oxidase plays a crucial role in the conversion of hypoxanthine to xanthine and xanthine to uric acid, which is the final step in purine metabolism .

Mode of Action

Febuxostat, including its impurity 6, acts as a selective inhibitor of xanthine oxidase . It binds to the molybdenum-pterin center of xanthine oxidase, inhibiting the enzyme’s activity . This inhibition prevents the conversion of xanthine to uric acid, thereby reducing serum uric acid levels .

Biochemical Pathways

The primary biochemical pathway affected by Febuxostat is purine metabolism . By inhibiting xanthine oxidase, Febuxostat impedes the final steps of purine degradation, leading to decreased production of uric acid . This can prevent the formation of uric acid crystals, which are responsible for the symptoms of gout .

Pharmacokinetics

Febuxostat exhibits good oral bioavailability and follows a two-compartment model in plasma concentration time course . It has an initial half-life of approximately 2 hours and a terminal half-life of 9.4 ± 4.9 hours when administered daily . Febuxostat is extensively metabolized, primarily through oxidation (approximately 35%) and acyl glucuronidation (up to 40%); the metabolites are excreted via the kidneys .

Result of Action

The primary molecular effect of Febuxostat’s action is the reduction of serum uric acid levels . By inhibiting xanthine oxidase, Febuxostat prevents the formation of uric acid from xanthine, leading to lower serum uric acid concentrations . This can alleviate the symptoms of gout, which are caused by the deposition of uric acid crystals in joints .

Action Environment

The action of Febuxostat can be influenced by various environmental factors. For instance, the drug’s pharmacokinetics and pharmacodynamics may be affected by renal impairment . Additionally, the stability of Febuxostat impurity 6 may be influenced by factors such as temperature and light exposure . .

Safety and Hazards

Febuxostat impurity 6 should be handled with care. Avoid dust formation and breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment and ensure adequate ventilation .

将来の方向性

Febuxostat, the parent compound of Febuxostat impurity 6, has evolved into a versatile therapeutic agent with multifaceted applications . Future directions include personalized medicine, combination therapies, mechanistic insights, and ongoing long-term safety monitoring .

特性

IUPAC Name

ethyl 2-[3-[(E)-hydroxyiminomethyl]-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-5-23-18(21)16-12(4)20-17(25-16)13-6-7-15(24-10-11(2)3)14(8-13)9-19-22/h6-9,11,22H,5,10H2,1-4H3/b19-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISYIGZAZNITQC-DJKKODMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OCC(C)C)C=NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OCC(C)C)/C=N/O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Febuxostat impurity 6

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Febuxostat impurity 6
Reactant of Route 2
Reactant of Route 2
Febuxostat impurity 6
Reactant of Route 3
Reactant of Route 3
Febuxostat impurity 6
Reactant of Route 4
Reactant of Route 4
Febuxostat impurity 6
Reactant of Route 5
Reactant of Route 5
Febuxostat impurity 6
Reactant of Route 6
Febuxostat impurity 6

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。